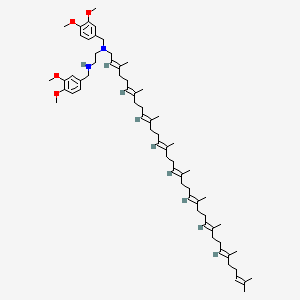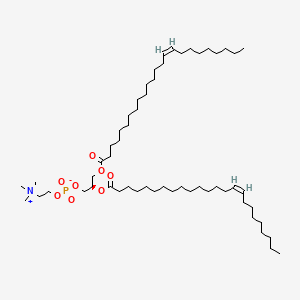
Propiverine N-oxide
Übersicht
Beschreibung
Propiverine N-oxide is an active metabolite of the muscarinic acetylcholine receptor antagonist propiverine. Propiverine is primarily used to treat symptoms associated with overactive bladder, such as urinary urgency, frequency, and urge incontinence . This compound retains the pharmacological activity of its parent compound and contributes to its overall therapeutic effects .
Vorbereitungsmethoden
Propiverine N-oxide is synthesized through the biotransformation of propiverine in the body. After oral administration, propiverine undergoes extensive metabolism, resulting in the formation of several active metabolites, including this compound . The synthetic route involves the oxidation of the nitrogen atom in the piperidine ring of propiverine.
Analyse Chemischer Reaktionen
Propiverine N-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound from propiverine.
Reduction: this compound can potentially be reduced back to propiverine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ester and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are propiverine and its other metabolites .
Wissenschaftliche Forschungsanwendungen
Propiverine N-oxide has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of propiverine and its metabolites.
Toxicology: Research on this compound helps understand the safety profile and potential side effects of propiverine.
Neuroscience: The compound is studied for its effects on the nervous system, particularly its role in modulating bladder contractions and salivation.
Drug Development: This compound serves as a reference compound in the development of new drugs targeting muscarinic receptors.
Wirkmechanismus
Propiverine N-oxide exerts its effects by antagonizing muscarinic acetylcholine receptors, leading to the relaxation of bladder smooth muscle . This action is similar to that of propiverine, which inhibits the efferent connection of the pelvic nerve, reducing bladder contractions . Additionally, this compound may modulate calcium influx in smooth muscle cells, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Propiverine N-oxide is compared with other similar compounds, such as:
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: Similar to propiverine, tolterodine is used for overactive bladder but has a different metabolic profile.
This compound is unique due to its dual antimuscarinic and calcium-modulating properties, which contribute to its efficacy and tolerability .
Eigenschaften
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEROFWFVDOVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911982 | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111071-96-6 | |
| Record name | Propiverine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 7-[(1R,3S,5R)-3-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxocyclopentyl]heptanoate](/img/structure/B1234007.png)







![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)



